Xyloxemine
Overview
Description
Scientific Research Applications
Xyloxemine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biochemical studies to understand its effects on biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its effects on different biological pathways.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
Xyloxemine (Lidocaine) works by blocking the fast voltage-gated sodium (Na+) channels in the neuronal cell membrane responsible for the propagation of signals . This action stabilizes the neuronal membrane and prevents the initiation and conduction of nerve impulses, thereby producing the local anesthetic action .
Relevant Papers The analysis of relevant papers on this compound can be conducted using various tools and databases . These tools can help in finding the most relevant papers to the research and give a more complete sense of the research landscape. They can also help in identifying important recent papers and ensuring that an important paper has not been missed.
Preparation Methods
Xyloxemine can be synthesized through a multistep reaction involving 2-[2-(Dimethylamino)ethoxy]ethanol and 2,2’,6,6’-tetramethylbenzhydryl alcohol . The reaction conditions typically involve the use of hydrochloric acid and xylene . Industrial production methods for this compound are not widely documented, but the synthesis route provided is a common laboratory method.
Chemical Reactions Analysis
Xyloxemine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common reagents used in these reactions include hydrochloric acid , xylene , and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Xyloxemine can be compared with other similar compounds, such as:
Lidocaine: Both this compound and Lidocaine are used in biochemical research, but they have different molecular structures and applications.
Xylometazoline: This compound is used as a nasal decongestant and has a different mechanism of action compared to this compound.
This compound is unique due to its specific molecular structure and its wide range of applications in scientific research.
Properties
IUPAC Name |
2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-17-9-7-10-18(2)21(17)23(22-19(3)11-8-12-20(22)4)26-16-15-25-14-13-24(5)6/h7-12,23H,13-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOZENAJUCRQKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCCOCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166781 | |
Record name | Xyloxemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-19-7 | |
Record name | Xyloxemine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyloxemine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XYLOXEMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L95KV83PV9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.